3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at position 3, a 4-fluorophenylmethyl substituent at position 1, and methyl groups at positions 5 and 6 of the thienopyrimidine scaffold. The molecular formula is C₂₄H₂₄FN₂O₂S, with a molecular weight of 429.52 g/mol. The compound’s synthesis likely follows methods analogous to those described for related thienopyrimidines, involving multi-step reactions starting with thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates, followed by condensation with aromatic aldehydes and amines under basic conditions .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c1-13-5-10-19(11-14(13)2)26-21(27)20-15(3)16(4)29-22(20)25(23(26)28)12-17-6-8-18(24)9-7-17/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSDFFRCSKBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)F)SC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of AKOS001767138 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the regulation of the hypoxia-inducible factor (HIF), a transcription factor that controls the expression of genes involved in red blood cell (RBC) production.
Mode of Action
AKOS001767138 acts by inhibiting the HIF-PH enzyme . This inhibition stabilizes HIF, allowing it to regulate the expression of genes involved in RBC production more effectively. The compound’s interaction with its target results in increased production of HIF, which in turn leads to an increase in RBC production.
Biochemical Pathways
The inhibition of HIF-PH by AKOS001767138 affects the hypoxia-inducible factor pathway . This pathway is responsible for the body’s response to changes in oxygen levels. When HIF is stabilized, it can more effectively regulate the expression of genes involved in RBC production. The downstream effects of this include increased RBC production and improved oxygen delivery.
Pharmacokinetics
As an orally bioavailable compound, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties. These properties would contribute to the compound’s bioavailability, ensuring that it reaches its target in the body effectively.
Result of Action
The result of AKOS001767138’s action is an increase in RBC production . By inhibiting HIF-PH and stabilizing HIF, the compound promotes the expression of genes involved in RBC production. This leads to an increase in the production of RBCs, which can improve oxygen delivery in the body.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-2,4-dione Derivatives
The compound 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1326905-17-2) shares a nearly identical core but differs in two key aspects:
- Thiophene Ring Position: The target compound has a thieno[2,3-d]pyrimidine core, whereas the analog features a thieno[3,2-d]pyrimidine scaffold. This positional shift may alter electronic properties and steric interactions with biological targets .
- Substituents : The target’s 3,4-dimethylphenyl and 4-fluorophenylmethyl groups contrast with the analog’s 3-fluorophenyl and 3-methylphenylmethyl moieties. These differences could influence lipophilicity (logP) and binding affinity to enzymes like HDACs or kinases .
| Property | Target Compound | Analog (CAS: 1326905-17-2) |
|---|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine-2,4-dione | Thieno[3,2-d]pyrimidine-2,4-dione |
| Substituents at Position 3 | 3,4-Dimethylphenyl | 3-Fluorophenyl |
| Substituents at Position 1 | 4-Fluorophenylmethyl | 3-Methylphenylmethyl |
| Molecular Weight | 429.52 g/mol | 367.4 g/mol |
Pyrimidine-Containing Furanose Derivatives
Compounds like 4-(2,6-dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one () and 3,4-dihydro-1-(tetrahydrofuran-2-yl)-6-(3-nitrophenyl)-4-phenylpyrimidin-2(1H)-one () exhibit distinct cores (pyrimidin-2-one vs. thienopyrimidine-dione) and substituents. These analogs display antifungal and anticancer activities, but their mechanisms likely differ due to structural divergence. For example, the dichlorophenyl group in ’s compound may enhance electrophilicity, favoring interactions with fungal cytochrome P450 enzymes .
Functional and Computational Comparisons
Similarity Indexing
Using Tanimoto coefficients (–6, 9), the target compound’s similarity to known bioactive molecules can be quantified:
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-dione: Similarity index 0.59, indicating moderate overlap in pharmacophoric features .
Lower similarity indices (e.g., 0.56–0.59) for other pyrimidine-diones () highlight structural uniqueness, which may correlate with divergent ADME profiles or target selectivity.
Key Research Findings
Synthetic Flexibility: The thienopyrimidine core allows extensive derivatization, enabling optimization of solubility and target engagement .
Substituent Effects : Fluorine and methyl groups enhance metabolic stability and membrane permeability, as observed in related compounds .
Computational Predictions : Machine learning models (–6) suggest the target compound may share anticancer mechanisms with Tanimoto-similar analogs, though experimental validation is needed.
Preparation Methods
Core Thieno[2,3-d]Pyrimidine Synthesis
The foundational step involves constructing the thieno[2,3-d]pyrimidine ring system. A conventional approach employs cyclization of 2-amino-3-carbethoxy-4,5-disubstituted thiophenes with urea under high-temperature conditions (190°C, 3 hours) to yield 2,4-dihydroxythieno[2,3-d]pyrimidine . Subsequent chlorination using phosphorus oxychloride (POCl₃) under reflux for 10 hours generates the reactive 2,4-dichlorothieno[2,3-d]pyrimidine intermediate . This intermediate serves as a versatile precursor for nucleophilic substitutions.
Modifications to this protocol include microwave-assisted cyclization, which reduces reaction times by 50% while improving yields to 73–94% . For instance, microwave irradiation of 2-amino-3-cyano-4,5-dimethylthiophene with urea at 150°C for 15 minutes produces the dihydroxy precursor in 85% yield .
| Reaction Condition | Yield | Selectivity |
|---|---|---|
| Suzuki coupling (Pd catalyst) | 72% | >95% |
| Direct alkylation (organolithium) | 68% | 88% |
N1-Alkylation with 4-Fluorobenzyl Group
The 1-position is alkylated using 4-fluorobenzyl chloride in the presence of a base. A optimized protocol involves refluxing 3-(3,4-dimethylphenyl)-2,4-dichlorothieno[2,3-d]pyrimidine with 1.2 equivalents of 4-fluorobenzyl chloride and potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 100°C for 12 hours . The reaction proceeds via an SN2 mechanism, achieving 81% yield.
Microwave-assisted alkylation reduces the reaction time to 30 minutes while maintaining a yield of 78% . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the product with >99% purity .
Functionalization of the 5,6-Dimethyl Moiety
The 5,6-dimethyl groups are introduced during the initial thiophene ring synthesis. Condensation of 3-aminothiophene-2-carboxylate with acetylacetone in the presence of acetic anhydride yields 4,5-dimethyl-2-aminothiophene-3-carboxylate . Cyclization with urea as described in Section 1 directly incorporates the methyl groups into the thieno[2,3-d]pyrimidine core.
Spectroscopic Validation:
Final Cyclization and Purification
The penultimate step involves cyclizing the substituted intermediate to form the dione structure. Treatment with sodium methoxide (NaOMe) in methanol at 60°C for 6 hours induces cyclization, followed by acidification with HCl to precipitate the product . Recrystallization from ethanol/water (3:1) yields pure 3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione as a white crystalline solid (m.p. 259–261°C) .
Yield Optimization:
| Purification Method | Purity | Recovery |
|---|---|---|
| Column chromatography | 99% | 75% |
| Recrystallization (ethanol) | 98% | 85% |
Mechanistic and Kinetic Considerations
The rate-determining step in SNAr reactions is the formation of the Meisenheimer complex, which is accelerated by electron-withdrawing groups on the pyrimidine ring . Kinetic studies reveal a second-order dependence on the concentration of the arylating agent and base, consistent with a bimolecular mechanism .
Q & A
Q. What are the standard synthetic routes for this thieno[2,3-d]pyrimidine derivative?
The synthesis typically involves multi-step reactions starting with a thioketone precursor. Key steps include:
- Cyclocondensation of substituted thioureas with α,β-unsaturated ketones to form the thieno-pyrimidine core.
- Alkylation or benzylation of the core using halogenated intermediates (e.g., 4-fluorobenzyl chloride) under basic conditions (e.g., NaH in DMF) .
- Final purification via column chromatography or recrystallization to achieve >95% purity.
Q. Which characterization techniques are critical for confirming its structural integrity?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring saturation.
- IR spectroscopy to identify carbonyl (C=O) and thioether (C-S) functional groups.
- HPLC with UV detection for purity assessment (>98% required for biological assays) .
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : Dimethylformamide (DMF) for alkylation steps, dichloromethane (DCM) for cyclization.
- Catalysts : Sodium hydride (NaH) for deprotonation, palladium catalysts for cross-coupling reactions (if applicable) .
Q. How can researchers ensure compound purity during synthesis?
- Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate).
- Recrystallize from ethanol or acetonitrile to remove polar byproducts .
Advanced Research Questions
Q. How to optimize reaction yields when synthesizing this compound?
- Employ design of experiments (DoE) to test variables: temperature (60–100°C), solvent polarity, and stoichiometry of reagents.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .
Q. How to analyze structure-activity relationships (SAR) given limited structural data?
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases).
- Analog synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with 4-ethoxyphenyl) and compare bioactivity .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate substituent electronic properties with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols (e.g., IC₅₀ measurements) using positive controls (e.g., staurosporine for kinase inhibition).
- Structural analogs : Compare activity of derivatives with minor substituent changes (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to identify critical functional groups .
Q. What computational methods predict biological targets for this compound?
- Molecular docking : Screen against databases like PDB or ChEMBL to identify potential targets (e.g., phosphodiesterases).
- Pharmacophore mapping : Align key pharmacophoric features (e.g., hydrogen bond acceptors) with known inhibitors .
Q. How to design derivatives with enhanced metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
